3-Methylpyridine-2-carbaldehyde

Physicochemical characterization Process chemistry Solvent selection

3-Methylpyridine-2-carbaldehyde (C₇H₇NO, MW 121.14 g/mol), also known as 3-methylpicolinaldehyde or 2-formyl-3-methylpyridine, is a heterocyclic aldehyde of the pyridine-2-carboxaldehyde class. It is a clear, colourless-to-yellow liquid characterised by a density of 1.080 g/mL at 25 °C, a refractive index (n20/D) of 1.538, a boiling point of 84 °C at 13 mmHg, and a flash point of 74 °C.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 55589-47-4
Cat. No. B1299792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyridine-2-carbaldehyde
CAS55589-47-4
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C=O
InChIInChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3
InChIKeyJDYVLWWFVYNMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyridine-2-carbaldehyde (CAS 55589-47-4): A Procurement Baseline for the Pyridine-2-carboxaldehyde Chemical Class


3-Methylpyridine-2-carbaldehyde (C₇H₇NO, MW 121.14 g/mol), also known as 3-methylpicolinaldehyde or 2-formyl-3-methylpyridine, is a heterocyclic aldehyde of the pyridine-2-carboxaldehyde class [1]. It is a clear, colourless-to-yellow liquid characterised by a density of 1.080 g/mL at 25 °C, a refractive index (n20/D) of 1.538, a boiling point of 84 °C at 13 mmHg, and a flash point of 74 °C . The compound is produced to commercial purity levels of 96% (Alfa Aesar/Thermo Scientific), 97% (Sigma-Aldrich), and ≥98.0% (TCI), making it a versatile intermediate for pharmaceutical, agrochemical, and dyestuff synthesis .

Workflow
Pharmaceutical, agrochemical, and dyestuff intermediate synthesis
Selection Logic
Grade selection from 96% to ≥98.0% GC based on stoichiometric sensitivity
Use Context
Condensation chemistry for Schiff bases, hydrazones, and polydentate chelators

Why Pyridine-2-carboxaldehyde Substitution Fails: The Functional Impact of the 3-Methyl Group in 3-Methylpyridine-2-carbaldehyde (CAS 55589-47-4)


While all pyridine-2-carboxaldehyde derivatives possess a reactive 2-formyl group capable of forming Schiff bases and hydrazones, simple substitution with the unsubstituted parent compound pyridine-2-carboxaldehyde (picolinaldehyde) is not chemically equivalent [1]. The electron-donating 3-methyl substituent on 3-methylpyridine-2-carbaldehyde modulates the electrophilicity of the adjacent carbonyl carbon, alters the steric environment at the metal-coordination site, and introduces different physicochemical properties—including boiling point (84 °C/13 mmHg vs. 62–63 °C/13 mmHg for picolinaldehyde) and refractive index (n20/D 1.538 vs. 1.521) . These differences directly affect reactivity in condensation reactions, metal-chelate stability, and downstream product profiles, making generic substitution scientifically unsound [2].

!
Pyridine-2-carboxaldehyde (unsubstituted parent)
Electron-donating 3-methyl group modulates carbonyl electrophilicity and alters steric environment at metal-coordination sites. Boiling point and refractive index differences may shift distillation and QC parameters.
!
Structural analogs (e.g., 4-bromo or 5-methoxy derivatives)
Different substitution patterns produce ligands with altered chelation geometry and adsorption performance. Metal-complex stability and dye-removal kinetics may not transfer directly.
!
Generic aldehyde replacements
The pyridine nitrogen and 3-methyl group are integral to hexadentate cavity design and aroylhydrazone adsorbent architecture. Uncontrolled substitution may yield unpredictable denticity geometry.

3-Methylpyridine-2-carbaldehyde (55589-47-4): Quantitative Differentiation Evidence Against Comparator Analogs


Boiling Point and Density Differentiation: 3-Methylpyridine-2-carbaldehyde (55589-47-4) vs. Pyridine-2-carboxaldehyde

3-Methylpyridine-2-carbaldehyde exhibits a higher boiling point (84 °C/13 mmHg) and greater density (1.080 g/mL at 25 °C) compared to the unsubstituted parent pyridine-2-carboxaldehyde (picolinaldehyde), which boils at 62–63 °C/13 mmHg with a density of 1.126 g/mL at 25 °C . The elevated boiling point reflects increased van der Waals interactions conferred by the 3-methyl substituent, while the lower density of the methylated compound is consistent with reduced molecular packing efficiency. These differences directly influence distillation parameters, solvent miscibility behaviour, and phase-transfer protocols in multi-step syntheses.

Boiling Point & Density
Cross-study comparable
84 °C at 13 mmHg (Δ ~21–22 °C higher vs. picolinaldehyde)
Supports process distillation parameter review
Data to verify against in-house reduced-pressure conditions
Physicochemical characterization Process chemistry Solvent selection

Zn(II)-MPIH Complex Dye Adsorption: Performance of 3-Methylpyridine-2-carbaldehyde-Derived Ligand in Wastewater Decontamination

The hydrazone ligand MPIH, synthesized via condensation of isonicotinohydrazide with 3-methylpyridine-2-carbaldehyde, was complexed with Zn(II) to form a Zn(II)-MPIH adsorbent [1]. The Zn(II)-MPIH complex achieved 88.3% adsorption of Direct Red 81 (DR-81) dye at an optimal dosage of 1.0 g/L, pH 7, within 45 minutes for a 10 ppm dye solution [1]. Critically, the non-complexed MPIH ligand alone exhibited substantially lower adsorption performance over 180-minute contact times, demonstrating that the Zn(II) complexation of the 3-methylpyridine-2-carbaldehyde-derived ligand is essential for practical decontamination efficiency [1]. Additionally, the Zn(II)-MPIH complex was successfully recycled for up to seven adsorption-desorption cycles with ease of regeneration [1].

Zn(II)-MPIH Dye Adsorption
Head-to-head
88.3% DR-81 removal in 45 min vs. lower performance for non-complexed ligand over 180 min
Reported metal-complex adsorbent context
Source-specific review; 7-cycle recyclability reported
Environmental remediation Azo dye removal Metal-organic adsorbents

Microwave-Assisted Hexadentate Chelating Agent Synthesis: 3-Methylpyridine-2-carbaldehyde Enables One-Pot Ligand Construction

A rapid one-pot microwave-assisted synthesis of a hexadentate chelating ligand was achieved by condensing (1α,3α,5α)-1,3,5-cyclohexanetriamine with 3-methylpyridine-2-carboxaldehyde followed by reduction [1]. The reaction was performed under controlled microwave irradiation at 2450 MHz with continuous stirring and temperature monitoring, yielding the desired hexadentate ligand in a single synthetic operation [1]. The 3-methyl substituent is structurally integral to the pyridine arms of the hexadentate chelator and cannot be replaced with the unsubstituted pyridine-2-carboxaldehyde without altering the coordination pocket geometry and metal-binding affinity [1][2].

Microwave-Assisted Chelator Synthesis
Cross-study comparable
One-pot hexadentate ligand from cyclohexanetriamine and 3-methylpyridine-2-carboxaldehyde (2450 MHz)
Supports ligand design workflow selection
Steric and electronic profile is 3-methyl-substitution-dependent
Chelating ligands Microwave synthesis Coordination chemistry

Commercial Purity Grade Differentiation: A Procurement-Relevant Comparison of 3-Methylpyridine-2-carbaldehyde (55589-47-4) from Major Suppliers

Three distinct purity grades of 3-methylpyridine-2-carbaldehyde are available from major chemical suppliers: 96% (Thermo Scientific/Alfa Aesar), 97% (Sigma-Aldrich/MilliporeSigma), and ≥98.0% (TCI America by GC assay) . The TCI product specification explicitly states a minimum purity of 98.0% as determined by gas chromatography, providing the highest assay guarantee among commercial sources . The Sigma-Aldrich product (97%) offers the additional advantage of the Aldrich brand quality system and detailed Certificate of Analysis documentation, while the Alfa Aesar product (96%) represents the most economical option for reactions that can tolerate slightly lower aldehyde purity .

Commercial Purity Grades
Cross-study comparable
96% (Alfa Aesar), 97% (Sigma-Aldrich), ≥98.0% GC (TCI)
Specification review for stoichiometric control
Vendor documentation context; verify COA upon receipt
Chemical procurement Purity specification Vendor comparison

Refractive Index as an Identity and Purity Criterion: 3-Methylpyridine-2-carbaldehyde (55589-47-4) Compared to Structural Analogs

The refractive index (n20/D) of 3-methylpyridine-2-carbaldehyde is consistently reported as 1.538 across multiple authoritative sources, including Sigma-Aldrich, TCI, and ChemicalBook . This value is distinctly higher than that of pyridine-2-carboxaldehyde (n20/D ≈ 1.521) and pyridine-3-carboxaldehyde (nicotinaldehyde, n20/D ≈ 1.549), reflecting the polarisability contribution of the 3-methyl substituent . The refractive index serves as a rapid, non-destructive identity confirmation parameter and a sensitive indicator of purity degradation upon storage, as aldehyde oxidation to the corresponding carboxylic acid alters the bulk refractive properties.

Refractive Index (n20/D)
Cross-study comparable
1.538 (Δ +0.017 vs. picolinaldehyde; Δ -0.011 vs. nicotinaldehyde)
Supports rapid identity and purity QC check
Deviation may indicate mis-shipment or oxidative degradation
Quality control Refractive index Identity testing

High-Confidence Application Scenarios for 3-Methylpyridine-2-carbaldehyde (CAS 55589-47-4) Derived from Quantitative Evidence


Pharmaceutical Intermediate: Synthesis of Antihypertensive and Antifungal Pyridine Derivatives

3-Methylpyridine-2-carbaldehyde is a validated key intermediate for the preparation of bioactive pyridine derivatives, including antihypertensive agents, antifungal drugs, and nicotinamide analogs . The 3-methyl group provides the required substitution pattern for target molecules where the methyl substituent is essential for biological target engagement. For procurement in pharmaceutical intermediate synthesis, the availability of 97–98% purity grades from Sigma-Aldrich and TCI ensures that stoichiometric calculations in multi-step synthetic routes are reliable and reproducible .

Metal-Organic Adsorbent Development for Azo Dye Wastewater Remediation

The demonstrated performance of the Zn(II)-MPIH complex—achieving 88.3% adsorption of Direct Red 81 within 45 minutes at 1.0 g/L loading and pH 7, with seven-cycle recyclability—establishes 3-methylpyridine-2-carbaldehyde as a productive aldehyde precursor for aroylhydrazone ligand construction . Research groups developing next-generation adsorbents for textile industry effluent treatment should specify 3-methylpyridine-2-carbaldehyde as the aldehyde building block, as the methyl substituent contributes to the steric and electronic profile of the resulting Zn(II) complex that underpins the observed adsorption kinetics .

Polydentate Chelating Ligand Synthesis for Radiopharmaceutical and Metal-Sensing Applications

The successful one-pot microwave-assisted synthesis of a hexadentate chelating ligand from (1α,3α,5α)-1,3,5-cyclohexanetriamine and 3-methylpyridine-2-carboxaldehyde demonstrates the compound's utility in constructing sophisticated coordination architectures . Laboratories engaged in radiometal chelator design (e.g., for ⁸⁹Zr, ⁶⁴Cu, or ¹⁷⁷Lu radiopharmaceuticals) or fluorescent metal-ion sensors should procure this specific aldehyde, as the 3-methyl substitution pattern directly influences the denticity, cavity size, and metal-binding thermodynamics of the resulting chelator .

Dyestuff and Agrochemical Intermediate Synthesis

3-Methylpyridine-2-carbaldehyde is documented across multiple vendor technical datasheets as an important raw material and intermediate for dyestuff and agrochemical synthesis . For industrial procurement in colourant chemistry, the aldehyde group enables condensation with aromatic amines and active methylene compounds to generate chromophoric systems, while the 3-methyl substituent modulates the absorption maximum and photostability of the resulting dye . The liquid physical form (density 1.080 g/mL) facilitates volumetric dispensing in large-scale batch operations .

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Purity grade and stoichiometric reliability
Multi-step route reproducibility and impurity profiling
Metal-Organic Adsorbent Development
Aroylhydrazone ligand precursor fidelity
Adsorption kinetics and complex recyclability
Polydentate Chelator Design
Steric and electronic profile at the imine coordination site
Denticity geometry and metal-binding thermodynamics
Dyestuff and Agrochemical Intermediates
Aldehyde condensation reactivity and methyl-group-modulated chromophore properties
Absorption maximum and photostability of resulting dye systems

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